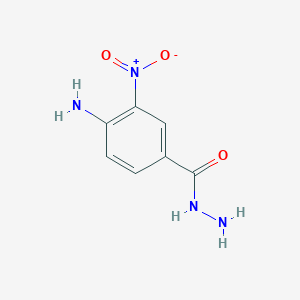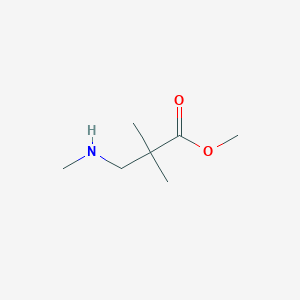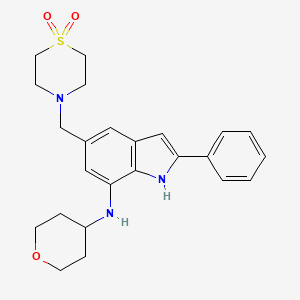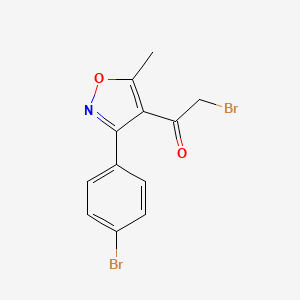
4-Amino-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-nitrobenzohydrazide is an organic compound with the molecular formula C7H8N4O3. It is a derivative of benzoic acid, characterized by the presence of both an amino group and a nitro group on the benzene ring, along with a hydrazide functional group. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrobenzohydrazide typically involves the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by the conversion of the carboxylic acid group to a hydrazide. The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent conversion to the hydrazide can be achieved by reacting the nitrobenzoic acid with hydrazine hydrate in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.
Substitution: The amino and nitro groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acid derivatives, such as diamino benzoic acids, nitroanilines, and other functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-nitrobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Amino-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as myeloperoxidase, by forming radical intermediates that inactivate the enzyme. This inhibition is achieved through the oxidation of the hydrazide group, leading to the formation of reactive species that disrupt the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-nitrobenzoic acid: This compound lacks the hydrazide group but shares the amino and nitro functionalities.
4-Nitrobenzoic acid hydrazide: Similar to 4-Amino-3-nitrobenzohydrazide but without the amino group.
4-Aminobenzoic acid hydrazide: Lacks the nitro group but contains the amino and hydrazide groups.
Uniqueness: this compound is unique due to the presence of both amino and nitro groups along with the hydrazide functionality. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H8N4O3 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
4-amino-3-nitrobenzohydrazide |
InChI |
InChI=1S/C7H8N4O3/c8-5-2-1-4(7(12)10-9)3-6(5)11(13)14/h1-3H,8-9H2,(H,10,12) |
InChI-Schlüssel |
QGFKIVZRTNIOHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dibromothieno[2,3-c]pyridine](/img/structure/B8688751.png)

![2-[(Benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane](/img/structure/B8688761.png)
![5-Dimethylamino-benzo[b]thiophene-2-carboxaldehyde](/img/structure/B8688768.png)
![6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8688770.png)









